

Spectroscopic Profile of alpha-D-Sorbopyranose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-D-sorbopyranose*

Cat. No.: *B12651727*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **alpha-D-sorbopyranose**, a monosaccharide of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex biological and chemical systems.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **alpha-D-sorbopyranose**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR data for alpha-L-sorbopyranose in Water (H₂O) at pH 7.00.^[1] As enantiomers, **alpha-D-sorbopyranose** and alpha-L-sorbopyranose exhibit identical NMR spectra. The data presented here is for the L-enantiomer but is directly applicable to the D-enantiomer.

¹H NMR (500 MHz, Water)^[1]

Chemical Shift (ppm)	Intensity
3.74	21.34
3.73	30.94
3.72	44.29
3.71	51.91
3.70	73.87
3.68	92.22
3.68	32.83
3.67	77.67
3.65	61.71
3.64	80.12
3.62	53.43
3.61	47.43
3.60	38.46
3.60	31.71
3.59	21.26
3.58	12.64
3.57	9.93
3.51	100.00
3.49	97.98
3.49	87.65
3.48	70.69

Note: Detailed assignment of these proton signals requires further 2D NMR analysis (e.g., COSY, HSQC). The provided data represents a complex mixture of overlapping signals.

¹³C NMR

A definitive, assigned ¹³C NMR spectrum for **alpha-D-sorbopyranose** was not readily available in the searched literature. However, 2D NMR (¹H-¹³C HSQC) data for the L-enantiomer provides correlations between proton and carbon signals.

¹H-¹³C HSQC Correlations (600 MHz, Water)[[1](#)]

¹ H Shift (ppm)	¹³ C Shift (ppm)
3.61	72.03
3.50	72.99
3.63	64.38
3.67	76.49
3.73	64.38
3.70	66.09
3.51	66.13

Table 2: Infrared (IR) Spectroscopy Data

The following table lists the characteristic IR absorption bands for D-sorbose. The spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory.[[2](#)]

Wavenumber (cm ⁻¹)	Interpretation
~3300-3500	O-H stretching (strong, broad)
~2900-3000	C-H stretching
~1730	C=O stretching (ketone)
~1000-1200	C-O stretching (fingerprint region)

Note: The IR spectra of D-sorbose and L-sorbose are identical. The spectrum of the solid sample is influenced by intermolecular hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data for D-sorbopyranose was obtained using electrospray ionization (ESI) in negative ion mode.

m/z	Relative Intensity	Ion
179.1	-	[M-H] ⁻
89	100	Fragment ion
88	10.27	Fragment ion
179	8.11	[M-H] ⁻
71	5.17	Fragment ion

Note: The fragmentation of underivatized monosaccharides can be complex and depends on the ionization method and collision energy. Cross-ring cleavages are common fragmentation pathways.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

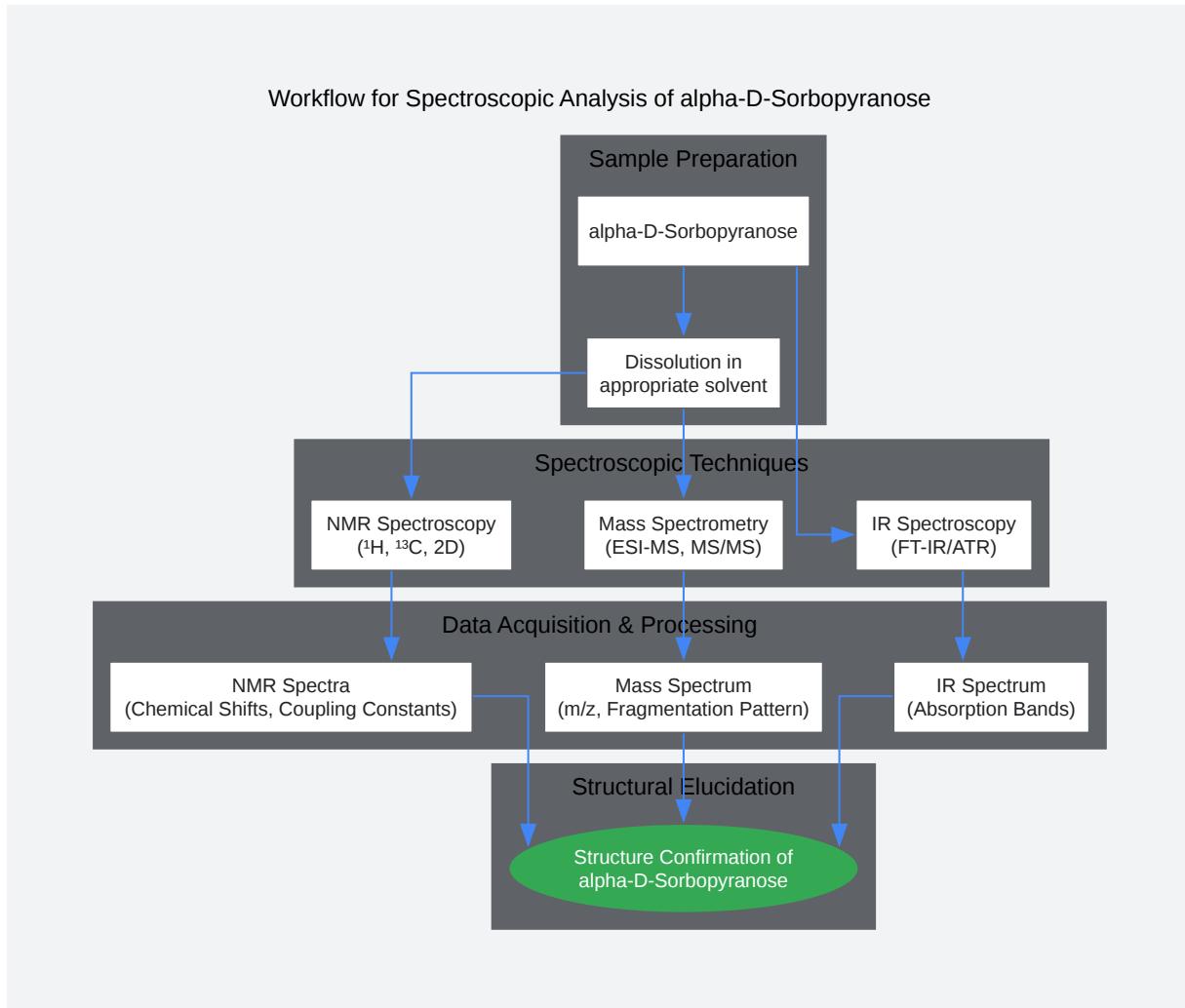
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **alpha-D-sorbopyranose** is dissolved in deuterium oxide (D_2O) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz or higher field spectrometer. A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is used. Key acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of ~ 220 ppm is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): A ^1H - ^1H COSY experiment is performed to establish proton-proton coupling networks and identify neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): A ^1H - ^{13}C HSQC experiment is used to determine one-bond correlations between protons and their directly attached carbons, aiding in the assignment of both ^1H and ^{13}C signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): A ^1H - ^{13}C HMBC experiment can be performed to identify longer-range (2-3 bond) correlations, which is useful for confirming assignments and determining the connectivity of the sugar ring.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid **alpha-D-sorbose** sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm^{-1} . A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **alpha-D-sorbopyranose** is prepared in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate.
- Ionization: Electrospray ionization (ESI) is a common technique for the analysis of non-volatile and thermally labile compounds like monosaccharides. The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, leading to the formation of gas-phase ions (e.g., $[M+H]^+$, $[M+Na]^+$ in positive ion mode, or $[M-H]^-$ in negative ion mode).
- Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ions.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated in the mass analyzer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides insights into the structure of the molecule.
- Data Analysis: The mass spectra are analyzed to identify the molecular weight of the compound and to interpret the fragmentation patterns, which can help in confirming the structure of the sugar.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound like **alpha-D-sorbopyranose**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **alpha-D-sorbose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-L-sorbopyranose | C6H12O6 | CID 441484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Sorbose | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching | NIST [nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of alpha-D-Sorbopyranose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12651727#spectroscopic-data-for-alpha-d-sorbopyranose-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com